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Introduction

Multiple myeloma (MM) is a hematologic malignancy characterized by the clonal proliferation of
plasma cells in the bone marrow. Despite significant advances in treatment, it remains an
incurable disease for many patients, highlighting the urgent need for novel therapeutic
strategies. One emerging area of interest is the targeting of epigenetic regulators, such as
bromodomain-containing proteins. Bromodomain and extra-terminal domain (BET) protein
inhibitors have shown some promise, but resistance and toxicity remain challenges.

(S,R)-CFT8634 is a potent and selective oral bifunctional degradation activating compound
(BiDAC) that targets Bromodomain-containing protein 9 (BRD9) for degradation.[1][2][3][4]
BRD9 is a component of the non-canonical SWI/SNF (ncSWI/SNF) chromatin remodeling
complex, which plays a crucial role in regulating gene expression.[1] Recent research has
identified BRD9 as a therapeutic target in multiple myeloma. This technical guide provides an
in-depth overview of the preclinical research on (S,R)-CFT8634 in multiple myeloma, focusing
on its mechanism of action, key experimental findings, and relevant protocols.

Mechanism of Action

(S,R)-CFT8634 is a heterobifunctional molecule designed to induce the degradation of BRD9.
It functions by simultaneously binding to BRD9 and the E3 ubiquitin ligase cereblon (CRBN).
This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the
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proteasome. The degradation of BRD9 disrupts the function of the ncSWI/SNF complex,
leading to downstream effects on gene expression that are detrimental to multiple myeloma cell

survival.
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Figure 1: Mechanism of action of (S,R)-CFT8634.

Downstream Signaling Pathways

The degradation of BRD9 has significant consequences for multiple myeloma cells. A primary
effect is the disruption of ribosome biogenesis. BRD9, in cooperation with BRD4, promotes the
expression of genes involved in ribosome production by occupying their promoter regions. The
degradation of BRD9 leads to a downregulation of these genes, impairing the cell's ability to
synthesize proteins, a process to which multiple myeloma cells are particularly addicted due to
high immunoglobulin production.

Furthermore, BRD9 degradation leads to a decrease in the expression of the master regulator
MYC. MYC is a critical oncogene in multiple myeloma, driving proliferation and survival. The
reduction in MYC levels following BRD9 degradation contributes significantly to the anti-
myeloma activity of CFT8634. RNA-sequencing analyses have also revealed that BRD9
degradation affects pathways associated with inflammation, cell adhesion, DNA repair, and cell
cycle progression.
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Figure 2: Downstream effects of BRD9 degradation.

Preclinical Data
In Vitro Activity

(S,R)-CFT8634 has demonstrated potent anti-proliferative activity in a panel of multiple
myeloma cell lines. Notably, cell lines that are less sensitive to the standard-of-care
immunomodulatory agent pomalidomide tend to show greater sensitivity to CFT8634.
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. CFT8634 Sensitivity (vs.
Cell Line . . Reference
Pomalidomide)

NCI-H929 More Sensitive
OPM-2 Varied Response
RPMI-8226 More Sensitive
MM.1S Varied Response

Table 1: In Vitro Sensitivity of Multiple Myeloma Cell Lines to (S,R)-CFT8634

Synergistic effects have been observed when CFT8634 is combined with pomalidomide or
dexamethasone in vitro.

In Vivo Activity

In vivo studies using multiple myeloma xenograft models have confirmed the anti-tumor activity
of (S,R)-CFT8634. Oral administration of CFT8634 led to robust and dose-dependent
degradation of BRD9 in tumors, which translated to significant tumor growth inhibition.

Model Treatment Outcome Reference

CFT8634 (10 mg/kg)

) ) Synergistic tumor
NCI-H929 Xenograft + Pomalidomide (3

growth inhibition

mg/kg)

CFT8634 + Synergistic tumor
RPMI-8226 Xenograft )

Dexamethasone regression

Dose-dependent
CFT8634 (3 or 10
NCI-H929 Xenograft tumor growth
mg/kg) o
inhibition

Dose-dependent
CFT8634 (10, 15, or
MM.1S Xenograft tumor growth
30 mg/kg) I
inhibition

Table 2: In Vivo Efficacy of (S,R)-CFT8634 in Multiple Myeloma Xenograft Models
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Importantly, the combination of CFT8634 and pomalidomide did not interfere with each other's
ability to degrade their respective targets (BRD9 and IKZF1/3), despite both utilizing the same
E3 ligase, cereblon.

Experimental Protocols
Long-Term Proliferation Assay

This protocol is representative of a long-term proliferation assay to assess the effect of (S,R)-
CFT8634 on multiple myeloma cell lines.

Materials:

Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226)

Complete RPMI-1640 media (supplemented with 10% FBS, 1% penicillin-streptomycin)

96-well cell culture plates

(S,R)-CFT8634

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Plate reader capable of measuring luminescence

Procedure:

Seed multiple myeloma cells in a 96-well plate at a density of 2,000-5,000 cells per well in
100 pL of complete media.

o Prepare a serial dilution of (S,R)-CFT8634 in complete media.

e Add 100 pL of the drug dilutions to the appropriate wells to achieve the final desired
concentrations. Include vehicle-only wells as a control.

 Incubate the plate at 37°C in a humidified 5% CO2 incubator.

e Ondays 4, 7, and 11, carefully remove 100 pL of media from each well and replace it with
100 pL of fresh media containing the appropriate concentration of (S,R)-CFT8634.
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On day 14, allow the plate to equilibrate to room temperature for 30 minutes.

Add 100 pL of CellTiter-Glo® reagent to each well.

Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot
the dose-response curves to determine the IC50 values.
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Figure 3: Workflow for a long-term proliferation assay.

Western Blot for BRD9 Degradation

This protocol outlines the steps to assess the degradation of BRD9 in multiple myeloma cells
following treatment with (S,R)-CFT8634.
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Materials:

Multiple myeloma cell lines

(S,R)-CFT8634

6-well cell culture plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit (Thermo Fisher Scientific)

SDS-PAGE gels

Nitrocellulose or PVDF membranes

Primary antibodies: anti-BRD9, anti-GAPDH (or other loading control)
HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Seed multiple myeloma cells in 6-well plates at a density that will result in 70-80%
confluency at the time of harvest.

Treat the cells with various concentrations of (S,R)-CFT8634 for the desired time points
(e.g., 2, 4, 8, 24 hours). Include a vehicle-treated control.

Harvest the cells by centrifugation and wash with ice-cold PBS.
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

Determine the protein concentration of the supernatants using the BCA assay.
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Normalize the protein concentrations and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF
membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.
Apply the ECL substrate and visualize the protein bands using an imaging system.

Strip the membrane (if necessary) and re-probe with an anti-GAPDH antibody as a loading
control.

Quantify the band intensities to determine the extent of BRD9 degradation.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the efficacy of (S,R)-CFT8634 in a

multiple myeloma xenograft model.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG)
Multiple myeloma cell line (e.g., NCI-H929)

Matrigel

(S,R)-CFT8634 formulation for oral gavage

Vehicle control

Calipers
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e Animal monitoring equipment
Procedure:
e Maintain the NCI-H929 cell line in culture.

o On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile
PBS and Matrigel at a concentration of 10 x 1076 cells per 100 pL.

o Subcutaneously inject 100 pL of the cell suspension into the right flank of each mouse.
e Monitor the mice for tumor growth by palpation and caliper measurements.

e When the tumors reach an average volume of 100-150 mm3, randomize the mice into
treatment groups (e.g., vehicle, CFT8634, pomalidomide, CFT8634 + pomalidomide).

o Administer the treatments as per the study design (e.g., daily oral gavage for 21 days).
o Measure tumor volumes with calipers 2-3 times per week.
o Monitor the body weight of the mice as an indicator of toxicity.

e At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic
analysis (e.g., western blot for BRD9 degradation).

» Analyze the tumor growth data to assess the efficacy of the treatments.

Conclusion

(S,R)-CFT8634 is a promising novel therapeutic agent for the treatment of multiple myeloma.
Its mechanism of action, involving the targeted degradation of BRD9, leads to the disruption of
key oncogenic pathways, including ribosome biogenesis and MYC signaling. Preclinical studies
have demonstrated its potent single-agent activity and synergistic effects with standard-of-care
agents. The data presented in this technical guide provide a strong rationale for the continued
investigation of (S,R)-CFT8634 and other BRD9 degraders in multiple myeloma. While clinical
development of CFT8634 for other indications has been discontinued, the preclinical findings in
multiple myeloma underscore the potential of targeting BRD?9 in this disease. Further research
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is warranted to fully elucidate the therapeutic potential of this approach for patients with
multiple myeloma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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